![molecular formula C7H3BrFNO3S B2751393 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene CAS No. 2411262-44-5](/img/structure/B2751393.png)
1-Bromo-4-cyano-2-fluorosulfonyloxybenzene
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, a hexagonal ring of carbon atoms with alternating single and double bonds. The bromo, cyano, and fluorosulfonyloxy groups would be attached to the carbon atoms in the 1, 4, and 2 positions, respectively .Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the properties of this compound. It’s likely to be a solid at room temperature, given the presence of the benzene ring. The different functional groups would give it unique chemical properties, such as reactivity with certain other chemicals .Scientific Research Applications
1. Application in Fluorosulfonylation
1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a compound structurally similar to 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene, has been developed as a new fluorosulfonylation reagent. This reagent, with its three addressable handles (vinyl, bromide, and sulfonyl fluoride), functions as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. It's used in the regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
2. Role in Synthesis of Triazines
N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), related to the bromo and sulfonyl groups in 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene, are used as catalysts for synthesizing 3,5,6-trisubstituted-1,2,4-triazines from readily available acid hydrazides, ammonium acetate, and dicarbonyl compounds. This occurs at 100 °C in good to excellent yields under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).
3. Electrolyte Additive for Lithium-Ion Batteries
4-bromo-2-fluoromethoxybenzene (BFMB), sharing structural similarities with 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene, is used as a bi-functional electrolyte additive for lithium-ion batteries. It shows potential in enhancing battery safety by providing overcharge protection and fire retardancy without affecting the normal cycle performance of the batteries. The additive can form a polymer film at 4.6 V, preventing voltage rise when overcharging, and enhances the thermal stability of lithium-ion batteries (Zhang, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-cyano-2-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXZCHNFEMYHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OS(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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